A Comprehensive Technical Guide to the Physical Properties of N-Boc-L-prolinol
A Comprehensive Technical Guide to the Physical Properties of N-Boc-L-prolinol
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the core physical properties of N-Boc-L-prolinol, a chiral building block essential in organic synthesis and pharmaceutical development. This document compiles critical data from various sources and outlines the fundamental experimental methodologies for their determination, ensuring a comprehensive resource for laboratory and research applications.
Core Physical and Chemical Properties
N-Boc-L-prolinol, systematically named (S)-1-Boc-2-pyrrolidinemethanol, is a white crystalline solid at room temperature.[1][2] Its chemical structure consists of a pyrrolidine ring with a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This configuration makes it a valuable chiral intermediate in the synthesis of a variety of complex molecules.[2]
Quantitative Data Summary
The key physical properties of N-Boc-L-prolinol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][3][4] |
| Molecular Weight | 201.26 g/mol | [3][4] |
| Melting Point | 58-66 °C | [1][5] |
| 62-64 °C (lit.) | [3][5] | |
| 60-64 °C | [6] | |
| Appearance | White crystalline powder/solid | [1][2] |
| Optical Rotation | [α]₂₁/D -48° (c=1.3 in chloroform) | [3] |
| [α]₂₅/D -46.0 to -52.0° (c=1.3 in CHCl₃) | [1] | |
| [α] -52° (c=1, CHCl₃) | [5][6] | |
| Solubility | Soluble in chloroform, methanol. Slightly soluble in water. | [2][7][8] |
| Boiling Point | 150 °C / 4 mmHg | [5][8] |
| 289.5°C at 760 mmHg | [6] | |
| Density | 1.084 g/cm³ (estimate) | [6] |
| 1.0948 (rough estimate) | [5][8] | |
| Refractive Index | -55 ° (C=5, MeOH) | [5][8] |
| CAS Number | 69610-40-8 | [1][3] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties of organic compounds like N-Boc-L-prolinol.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.[9] A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[10]
Methodology: Capillary Method
A common and straightforward technique for melting point determination is the capillary method.[11]
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled glass capillary tube, sealed at one end.[10] The sample height should be 2-4 mm for accurate results.[12]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a viewing scope.[10]
-
Heating and Observation: The sample is heated at a controlled rate.[11] An initial rapid heating can be used to determine an approximate melting range.[9][10][12] Subsequently, a new sample is heated slowly (1-2 °C/min) as the temperature approaches the expected melting point.[12]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[12]
Optical Rotation Measurement
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light and is a fundamental property of optically active molecules.[13][14]
Methodology: Polarimetry
-
Sample Preparation: A solution of the compound is prepared by accurately weighing a specific mass of the sample and dissolving it in a known volume of a suitable solvent (e.g., chloroform for N-Boc-L-prolinol).[15][16]
-
Instrument Calibration: The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank sample containing only the solvent.[16]
-
Measurement: The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).[15][16] The observed angle of rotation (α) is then measured.[16][17]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[15][16] [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[18][19][20]
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18] An internal standard, such as tetramethylsilane (TMS), is often added.[21] The solution is then transferred to an NMR tube.[18][21]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum provides information on the number of different types of protons, their chemical shifts (environments), and their coupling patterns (connectivity).[22] For ¹³C NMR, the spectrum shows the different types of carbon atoms in the molecule.[22] Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.[11]
-
Spectral Interpretation: The resulting spectra are analyzed to elucidate the molecular structure. Chemical shifts, integration (for ¹H NMR), and coupling constants are key parameters in this analysis.[22]
Visualizations
Synthesis Workflow of N-Boc-L-prolinol
The following diagram illustrates a typical synthetic route for the preparation of N-Boc-L-prolinol from L-prolinol.
Caption: A generalized workflow for the synthesis of N-Boc-L-prolinol.
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical flow of using different analytical techniques to characterize N-Boc-L-prolinol.
Caption: Logical workflow for the physical characterization of N-Boc-L-prolinol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Boc- L -prolinol 98 69610-40-8 [sigmaaldrich.com]
- 4. (S)-(-)-N-Boc-prolinol | C10H19NO3 | CID 643448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BOC-L-Prolinol CAS#: 69610-40-8 [m.chemicalbook.com]
- 6. Aminoalcohols and Derivatives|Piperidine and Derivatives|Raw material medicine|Other derivatives--Jinan Welt Chem Co.,Ltd. [weltchem.com]
- 7. N-BOC-L-Prolinal | 69610-41-9 [chemicalbook.com]
- 8. 69610-40-8 CAS MSDS (BOC-L-Prolinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. westlab.com [westlab.com]
- 12. southalabama.edu [southalabama.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. digicollections.net [digicollections.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. benchchem.com [benchchem.com]
- 19. NMR Spectroscopy [www2.chemistry.msu.edu]
- 20. scribd.com [scribd.com]
- 21. web.mit.edu [web.mit.edu]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
